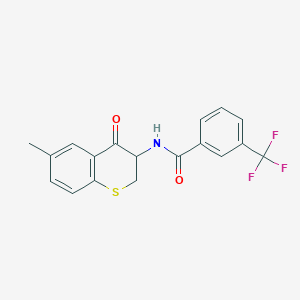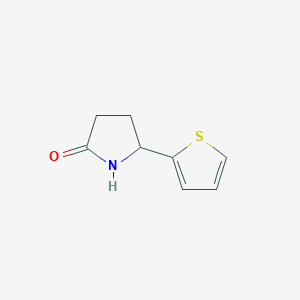
5-(2-Thienyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Thienyl)-2-pyrrolidinone” likely contains a pyrrolidinone group, which is a common feature in many biologically active compounds . The 2-thienyl group is a thienyl group that is a part of many chemical compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “5-(2-Thienyl)-1,3-oxazole” and “2,5-di(2-thienyl)pyrroles” have been synthesized through various methods, including acid-catalyzed reactions and nickel- or palladium-catalyzed coupling reactions .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, related compounds such as “2,5-di(2-thienyl)pyrroles” have been studied for their electrochemical behavior and their potential for electrochemical polymerization .科学的研究の応用
Synthesis of Novel Compounds and Antiplatelet Activity
5-(2-Thienyl)-2-pyrrolidinone derivatives have been studied for their potential in synthesizing novel compounds with therapeutic benefits. For instance, a study focused on synthesizing a series of amino acid prodrugs based on thienopyridine scaffolds, evaluating their antiplatelet activity. These compounds, including derivatives of this compound, demonstrated significant potential in antiplatelet therapy (Lu et al., 2018).
Potential in Histone Deacetylase (HDAC) Inhibition
Research has also explored the role of thienyl-based hydroxamic acids, including compounds similar to this compound, in HDAC inhibition. Such compounds exhibit promising enzyme inhibition and anti-proliferative activity, crucial in the context of cancer treatment and other diseases where HDAC plays a role (Price et al., 2007).
Luminescent Platinum Complexes for Electronic Applications
This compound derivatives have been used in synthesizing luminescent platinum complexes. These complexes show potential in electronic applications due to their unique photoluminescence and electronic absorption properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices (Kozhevnikov et al., 2009).
Electrochromic and Electrochemical Properties
The derivatives of this compound have been investigated for their electrochromic and electrochemical properties. These properties are crucial in the development of materials for smart windows, solar cells, and other energy-related applications (Hwang et al., 2010).
Antimicrobial and Antiproliferative Activities
Compounds derived from this compound have shown promise in antimicrobial and antiproliferative activities. Such compounds can potentially be used in developing new treatments for bacterial and fungal infections, as well as cancer (Elossaily, 2007).
将来の方向性
While specific future directions for “5-(2-Thienyl)-2-pyrrolidinone” were not found, related compounds such as “2,5-di(2-thienyl)pyrroles” have been suggested for potential applications in various branches of science and technology, including the production of conducting polymers for molecular electronics .
作用機序
Target of Action
Compounds with a thiazole ring, such as 5-(2-thienyl)-2-pyrrolidinone, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to act as inhibitors in certain biochemical pathways .
Pharmacokinetics
For example, the pharmacokinetics of certain thiazole derivatives have been studied, providing information about their absorption, distribution, metabolism, and excretion .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The action of similar compounds, such as those used in suzuki–miyaura cross-coupling reactions, has been found to be influenced by a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
特性
IUPAC Name |
5-thiophen-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-4-3-6(9-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRGIYFAJWFAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

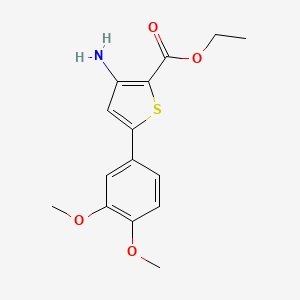

![2-Chloro-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]acetamide](/img/structure/B2442080.png)
![N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2442082.png)

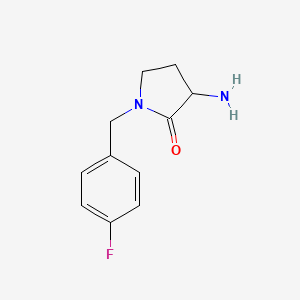
![(2Z)-2-[(4-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2442088.png)
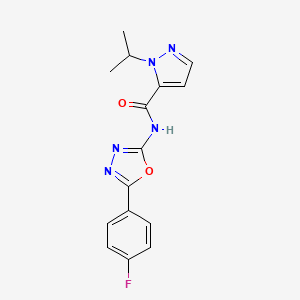
![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)

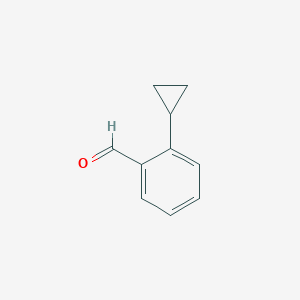
![4-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442097.png)
